1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine
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Overview
Description
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a benzyl-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine typically involves multiple steps. One common method starts with the preparation of the benzyl-phenoxy intermediate, which is then reacted with a propyl halide to form the propyl-phenoxy derivative. This intermediate is subsequently reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, or other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An ether alcohol with antimicrobial properties.
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
Uniqueness
1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike phenoxyethanol and phenoxymethylpenicillin, this compound has a pyrrolidine ring and a benzyl-phenoxy group, making it suitable for a wider range of applications in research and industry .
Properties
Molecular Formula |
C20H25NO |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[3-(2-benzylphenoxy)propyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-9-18(10-3-1)17-19-11-4-5-12-20(19)22-16-8-15-21-13-6-7-14-21/h1-5,9-12H,6-8,13-17H2 |
InChI Key |
SECXHJRGBAZUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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